Ethyl 3-(methylthio)propionate

Catalog No.
S600534
CAS No.
13327-56-5
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(methylthio)propionate

CAS Number

13327-56-5

Product Name

Ethyl 3-(methylthio)propionate

IUPAC Name

ethyl 3-methylsulfanylpropanoate

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3

InChI Key

YSNWHRKJEKWJNY-UHFFFAOYSA-N

SMILES

CCOC(=O)CCSC

Solubility

1 mL in 1 mL 95% alcohol (in ethanol)

Canonical SMILES

CCOC(=O)CCSC

Flavor and Fragrance Research:

  • Food Flavoring: Ethyl 3-(methylthio)propionate possesses a unique aroma profile described as fruity, pineapple-like, with a slight sulfurous undertone []. This characteristic makes it a valuable tool in flavor research, particularly for creating and enhancing the taste of various food products, such as bakery goods, desserts, and beverages [].

Biological Activity Research:

  • Antimicrobial activity: Limited studies have investigated the potential antimicrobial properties of ethyl 3-(methylthio)propionate. Some research suggests it may exhibit weak activity against certain bacterial and fungal strains [, ]. However, further investigation is necessary to confirm these findings and understand the mechanisms of action.

Chemical Synthesis Research:

  • Organic synthesis: Ethyl 3-(methylthio)propionate can serve as a starting material for the synthesis of other organic compounds. Its functional groups (ester and thioether) allow for various chemical transformations, making it a potentially useful intermediate in the production of more complex molecules [].

Ethyl 3-(methylthio)propionate is a carboxylic ester with the molecular formula C6H12O2SC_6H_{12}O_2S and a molecular weight of 148.22 g/mol. It is derived from the condensation of the carboxylic acid group of 3-(methylthio)propionic acid with ethanol. This compound is characterized by its distinctive sulfurous odor, which is typical of compounds containing methylthio groups. Ethyl 3-(methylthio)propionate is primarily used in flavoring and fragrance applications due to its unique sensory properties .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 3-(methylthio)propionic acid and ethanol.
  • Transesterification: This compound can react with alcohols to form different esters, which may have varied sensory properties.
  • Reduction: Reduction reactions can convert it into corresponding alcohols or thiols, depending on the reducing agent used.

These reactions illustrate the versatility of ethyl 3-(methylthio)propionate in organic synthesis and its potential for modification in various applications.

Ethyl 3-(methylthio)propionate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of 3-(methylthio)propionic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically occurs under reflux conditions to drive the equilibrium towards ester formation.
    3 Methylthio propionic acid+EthanolEthyl 3 methylthio propionate+Water\text{3 Methylthio propionic acid}+\text{Ethanol}\rightarrow \text{Ethyl 3 methylthio propionate}+\text{Water}
  • Transesterification: This method involves reacting an existing ester with ethanol, which can be useful for modifying existing ester compounds to create ethyl 3-(methylthio)propionate.

Ethyl 3-(methylthio)propionate has several notable applications:

  • Flavoring Agent: It is used in food products for its unique flavor profile, contributing a sulfurous note that enhances certain dishes and food items.
  • Fragrance Component: In perfumery, it serves as a valuable ingredient due to its distinctive scent characteristics.
  • Chemical Intermediate: It can act as a precursor in organic synthesis for more complex molecules, particularly those required in pharmaceuticals or agrochemicals .

Several compounds share structural similarities with ethyl 3-(methylthio)propionate. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
Methyl thioacetateC4H8O2SC_4H_8O_2SUsed as a flavoring agent; has a more pungent odor.
Propyl 3-(methylthio)propionateC7H14O2SC_7H_{14}O_2SSimilar structure but with a propyl group; broader applications in flavoring.
Ethyl methyl sulfideC3H8SC_3H_8SA simpler compound; known for its strong odor; used in chemical synthesis.

Uniqueness of Ethyl 3-(Methylthio)Propionate

Ethyl 3-(methylthio)propionate stands out due to its specific combination of a methylthio group and an ethyl ester functionality, which imparts unique sensory properties not found in simpler thiol or thioether compounds. Its applications in both food and fragrance industries highlight its versatility compared to other similar compounds .

Ethyl 3-(methylthio)propionate first gained attention in the mid-20th century as a flavoring agent, with its FEMA GRAS (Generally Recognized As Safe) designation (FEMA 3343) established in 1965. Early studies focused on its natural occurrence in fruits, such as pineapples (Ananas comosus), where it contributes to the characteristic tropical aroma. By the 1990s, advancements in gas chromatography-mass spectrometry (GC-MS) enabled precise quantification in complex matrices, leading to its identification in dairy products, wines, and processed foods.

A pivotal study in 2011 documented its dynamic accumulation in strawberries during ripening, with concentrations increasing by up to 100% between commercial ripe and overripe stages. This discovery highlighted its role as a biomarker for fruit maturity and post-harvest quality assessment. Concurrently, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) reaffirmed its safety in 1999, establishing an acceptable daily intake (ADI) with "no safety concern" at current usage levels.

Significance in Organic Chemistry and Biochemistry

In organic synthesis, ethyl 3-(methylthio)propionate serves as a versatile intermediate due to its dual functional groups:

  • The thioether moiety (-S-CH₃) participates in nucleophilic substitution and oxidation reactions.
  • The ester group facilitates transesterification and hydrolysis, enabling modular derivatization.

Biochemically, it is a secondary metabolite implicated in plant defense mechanisms. In kiwifruit and passionfruit, it deters herbivores while attracting pollinators, exemplifying its ecological dualism. Structural studies reveal that the methylthio group enhances volatility and olfactory potency, making it 7 ppb detectable by humans—a threshold critical for flavor formulation.

Current Research Trends and Theoretical Frameworks

Recent research emphasizes:

  • Biosynthetic Pathways: Elucidating enzymatic routes in plants, particularly the role of S-adenosylmethionine (SAM) in methylthio group transfer.
  • Analytical Innovations: High-performance liquid chromatography (HPLC) methods using columns like Newcrom R1 achieve baseline separation with 98% purity, aiding pharmacokinetic studies.
  • Sustainable Synthesis: Catalytic approaches using anion-exchange resins in tubular reactors minimize waste, achieving yields >95% under mild conditions.

Nomenclature Evolution in Scientific Literature

The compound’s nomenclature has evolved alongside regulatory and analytical advancements:

TermContextual Usage PeriodSource
Ethyl pineapple1960s–1980sFlavor industry slang
Ethyl β-methylthiopropionate1980s–2000sIUPAC provisional
Ethyl 3-(methylsulfanyl)propanoatePost-2000IUPAC standardized

This progression reflects shifting priorities from industrial practicality to structural precision.

Carboxylic Acid Condensation Pathways

The esterification of 3-(methylthio)propanoic acid with ethanol under acidic catalysis represents a classical route to ethyl 3-(methylthio)propionate. This method leverages Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst (e.g., sulfuric acid). The reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent dehydration to form the ester. While this pathway is straightforward, its industrial adoption is limited due to equilibrium constraints and the need for excess reagents to drive completion [1].

Catalytic Synthesis Approaches

Transition-metal catalysts and alkali bases have been explored to enhance reaction kinetics. A notable example involves the use of sodium methoxide (NaOMe) as a catalyst in Michael addition reactions. In a patented method for a structurally related compound, sodium methoxide facilitated the addition of methyl acrylate to 2,6-di-tert-butylphenol, followed by an H-1,5 hydride shift to yield the target ester [2]. Although this specific example pertains to methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, analogous catalytic strategies could be adapted for ethyl 3-(methylthio)propionate by substituting acrylate derivatives and optimizing reaction conditions.

Green Chemistry Methodologies

Recent efforts emphasize solvent minimization and atom economy. The aforementioned catalytic method [2] employs methyl acrylate, a low-toxicity reagent, and avoids hazardous solvents by utilizing alcohol-based media during crystallization. Additionally, the reaction’s exothermic nature reduces energy input during temperature-controlled stages. However, the use of acetic acid for neutralization introduces waste generation, highlighting opportunities for further optimization through catalyst recycling or alternative neutralization agents.

Industrial Scalable Production Techniques

Scalable synthesis requires robust process design, as demonstrated in a patent detailing large-scale production [2]. Key steps include:

  • Vacuum-assisted dehydration: Removes moisture and oxygen to prevent side reactions.
  • Nitrogen inertization: Ensures reaction integrity by minimizing oxidative degradation.
  • Temperature-controlled dosing: Methyl acrylate is added gradually (60–75°C) to manage exothermicity.
  • Hot melt crystallization: Uses 85% alcohol for efficient purification, achieving 79.9% yield with 98.55% purity [2].
    These steps underscore the importance of precise parameter control in industrial settings.

Asymmetric Synthesis Strategies

Ethyl 3-(methylthio)propionate lacks chiral centers, rendering asymmetric synthesis unnecessary in current methodologies. However, hypothetical scenarios involving chiral analogs could employ enantioselective catalysts, such as lipases or transition-metal complexes, to induce stereocontrol. Such approaches remain speculative but merit exploration for derivatives requiring optical purity.

Enzymatic and Biocatalytic Production Routes

Natural occurrence in strawberries [1] suggests potential biocatalytic routes. Microbial enzymes, such as esterases or thioesterases, could catalyze the condensation of 3-(methylthio)propanoic acid with ethanol under mild conditions. In vitro studies using Saccharomyces cerevisiae or Escherichia coli expressing heterologous enzymes might offer sustainable alternatives, though yields and scalability require further investigation.

Comparative Analysis of Synthetic Efficiency

MethodCatalystTemperature Range (°C)Yield (%)ScalabilityEnvironmental Impact
Catalytic (NaOMe) [2]Sodium methoxide60–12079.9HighModerate
Enzymatic (Hypothetical)Lipase25–37N/AModerateLow
Fischer EsterificationH₂SO₄80–10060–70ModerateHigh

The catalytic approach [2] outperforms traditional esterification in yield and scalability but lags in environmental metrics due to solvent use. Enzymatic methods, while eco-friendly, face challenges in reaction rate and industrial adaptation.

Physical Description

colourless to pale yellow liquid with onion-like, fruity, sweet odou

XLogP3

1.1

Density

1.030-1.035

UNII

1AVT374NII

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 165 of 170 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

13327-56-5

Wikipedia

Ethyl 3-methylthiopropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 3-(methylthio)-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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